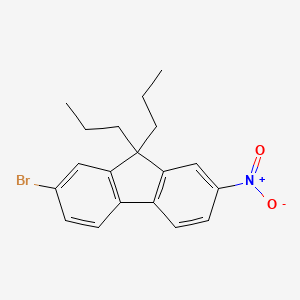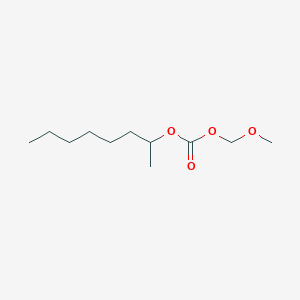![molecular formula C14H7Cl3F2N2O2 B12547054 2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide CAS No. 664985-35-7](/img/structure/B12547054.png)
2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 2,3,5-trichloroaniline as the primary starting materials.
Formation of Intermediate: The 2,6-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 2,3,5-trichloroaniline in the presence of a base such as triethylamine (Et3N) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (fluorine and chlorine) makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can result in the formation of corresponding oxidized or reduced derivatives.
Scientific Research Applications
2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: This compound is structurally similar but lacks the trichlorophenyl group. It is used as a precursor in the synthesis of various organic molecules.
2,6-Dichloro-N-[(2,4,6-trichlorophenyl)carbamoyl]benzamide: This compound has similar structural features but with chlorine atoms instead of fluorine. It exhibits different chemical and biological properties due to the presence of chlorine.
Uniqueness
2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide is unique due to the presence of both difluoro and trichlorophenyl groups. These groups contribute to its distinct chemical reactivity and potential applications. The combination of fluorine and chlorine atoms enhances its stability and makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
664985-35-7 |
|---|---|
Molecular Formula |
C14H7Cl3F2N2O2 |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
2,6-difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H7Cl3F2N2O2/c15-6-4-7(16)12(17)10(5-6)20-14(23)21-13(22)11-8(18)2-1-3-9(11)19/h1-5H,(H2,20,21,22,23) |
InChI Key |
BDBYEIZFOXNAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C(=CC(=C2)Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)

![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)

![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)

![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)

![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
